Class Potency: Potent PI4KIIIβ Kinase Inhibition Achievable from the Imidazo[2,1-b]thiazole Core
While direct data for 2-Bromo-3-methylimidazo[2,1-b][1,3]thiazole is absent, class-level inference from the imidazo[2,1-b]thiazole scaffold demonstrates its potential as a precursor to highly potent kinase inhibitors. A recent study reported that optimized imidazo[2,1-b]thiazole derivatives (Compounds 29 and 30) achieved nanomolar antiviral activity (HRV EC50 = 0.027 µM and 0.007 µM) via selective inhibition of PI4KIIIβ [1]. This establishes a baseline for the scaffold's potential when appropriately substituted. The 2-bromo group on the target compound provides a direct route to explore this chemical space via cross-coupling.
| Evidence Dimension | Antiviral Potency (Human Rhinovirus, HRV) in a Cellular Assay |
|---|---|
| Target Compound Data | No data available for the target compound. |
| Comparator Or Baseline | Imidazo[2,1-b]thiazole derivative Compound 29 (EC50 = 0.027 µM); Compound 30 (EC50 = 0.007 µM) |
| Quantified Difference | N/A (No data for target compound) |
| Conditions | In vitro HRV antiviral assay; PI4KIIIβ kinase inhibition. |
Why This Matters
This data demonstrates that the imidazo[2,1-b]thiazole core can yield exceptionally potent (single-digit nanomolar) and selective biological activity, justifying the procurement of its brominated precursor for focused medicinal chemistry campaigns.
- [1] Ochiai, K., et al. (2025). Design and synthesis of imidazo[2,1-b]thiazole derivatives as potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors for antiviral activity. Bioorganic & Medicinal Chemistry Letters, 128, 130346. View Source
